Physicochemical Profiling and Synthetic Utility of 2-Bromoquinoline-7-carboxylic Acid in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 2-Bromoquinoline-7-carboxylic Acid in Drug Discovery
Executive Summary
In modern structure-based drug design, the selection of bifunctional heteroaromatic scaffolds is critical for efficient Structure-Activity Relationship (SAR) exploration. 2-Bromoquinoline-7-carboxylic acid (CAS: 1785591-95-8) has emerged as a highly versatile building block[1]. Featuring a rigid quinoline core, an electron-deficient C2-bromide, and a C7-carboxylic acid, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, serving as a definitive guide for researchers integrating this scaffold into lead optimization campaigns.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The dual functionality of 2-bromoquinoline-7-carboxylic acid significantly alters the electronic distribution of the parent quinoline ring.
Quantitative Data Summary
The following table synthesizes the core physicochemical and computed properties of the scaffold:
| Property | Value | Causality / Significance |
| CAS Number | 1785591-95-8 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₁₀H₆BrNO₂ | Defines the exact mass and isotopic distribution (Br⁷⁹/Br⁸¹). |
| Molecular Weight | 252.06 g/mol | Low molecular weight ensures the final derivatized drug remains within Lipinski’s Rule of 5[1]. |
| pKa (Carboxylic Acid) | ~4.0 (Predicted) | Highly ionized at physiological pH (7.4), enhancing aqueous solubility and enabling salt formation[2]. |
| pKa (Quinoline NH⁺) | ~0.58 (Predicted) | The strong electron-withdrawing effect of the adjacent C2-bromine drastically lowers the basicity of the nitrogen compared to unsubstituted quinoline (pKa ~4.9)[3]. |
| Computed logP | ~2.6 | Optimal lipophilicity for membrane permeability, balancing the polar carboxylic acid and the lipophilic bromine. |
| Topological Polar Surface Area | 50.2 Ų | Favorable for oral bioavailability; allows room for further polar functionalization without exceeding the 140 Ų threshold. |
Electronic and Structural Causality
The placement of the functional groups on this scaffold is not arbitrary. The C2-bromine is situated alpha to the quinoline nitrogen. This positioning makes the C2 carbon highly electrophilic due to the combined inductive withdrawal of the halogen and the resonance withdrawal of the imine-like nitrogen. Consequently, this position is primed for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
Conversely, the C7-carboxylic acid is located on the carbocyclic ring. It acts as an electron-withdrawing group via resonance, further depleting electron density from the quinoline core, which stabilizes the transition states during nucleophilic attacks at C2. Furthermore, in biological systems, C7-carboxylates are known to engage in critical electrostatic interactions or metal chelation (e.g., in HIV integrase inhibitors)[2].
Chemical Reactivity & Synthetic Workflows
The true value of 2-bromoquinoline-7-carboxylic acid lies in its orthogonal reactivity. Chemists can selectively functionalize the C2 position without protecting the C7-carboxylic acid, provided the correct basic conditions are employed.
Workflow demonstrating orthogonal functionalization of the C2 and C7 positions.
Step-by-Step Methodology: Chemoselective Suzuki-Miyaura Coupling
To build complexity at the C2 position while preserving the C7-carboxylic acid, a carefully optimized Suzuki-Miyaura cross-coupling protocol is required. This protocol is designed as a self-validating system.
Rationale & Causality: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which is often the bottleneck when coupling bulky or electron-deficient aryl bromides. K₂CO₃ is selected as the base; it is strong enough to form the reactive boronate complex but mild enough to prevent decarboxylation of the C7-acid. A biphasic 1,4-Dioxane/H₂O (4:1) solvent system is critical: the water solubilizes the inorganic base and the deprotonated quinoline-7-carboxylate, while the dioxane solvates the organic coupling partner and the catalyst.
Protocol:
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Preparation: In an oven-dried Schlenk flask, add 2-bromoquinoline-7-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a concentration of 0.1 M.
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Catalyst Loading: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv). Note: Adding the catalyst last minimizes premature oxidation of the palladium species.
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Reaction Execution: Seal the flask and heat to 85 °C for 4–6 hours.
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In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~252/254, 1:1 isotopic pattern) disappears, replaced by the product mass (M - Br + Aryl).
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Workup: Cool to room temperature, dilute with EtOAc, and acidify the aqueous layer to pH ~3 using 1M HCl. Extract the product into the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
Pharmacological & Medicinal Chemistry Applications
Quinoline-7-carboxylic acids are privileged structures in pharmacology. They are frequently utilized as bioisosteres for indoles and naphthalenes in the development of targeted therapeutics.
Kinase Inhibition and Target Binding
In kinase inhibitor design, the quinoline nitrogen often acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region. The C7-carboxylic acid provides a vector to direct solubilizing groups (via amidation) into the solvent-exposed region, while the C2-substituent (installed via the bromine handle) occupies the hydrophobic pocket adjacent to the ATP-binding site.
Pharmacological pathway of quinoline-derived kinase inhibitors blocking downstream signaling.
Anti-Infective Applications
Beyond oncology, the quinoline-7-carboxylic acid motif is a known pharmacophore in antimicrobial and antiviral research. For instance, derivatives structurally related to this scaffold have been heavily investigated as HIV-1 integrase inhibitors, where the carboxylic acid group at C7 is ionized under physiological conditions and actively participates in metal ion chelation within the enzyme's active site[2].
Handling, Stability, and Analytical Characterization
To ensure reproducibility in synthetic workflows, strict adherence to analytical and handling standards is required[4].
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Storage Conditions: 2-Bromoquinoline-7-carboxylic acid should be stored at room temperature in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent slow degradation or hydration of the carboxylic acid[3]. Keep away from strong oxidizing agents.
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LC-MS Characterization: When analyzing this compound via mass spectrometry, electrospray ionization (ESI) in negative mode often yields a strong [M-H]⁻ signal at m/z 250/252, clearly displaying the characteristic 1:1 isotopic ratio of the bromine atom.
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NMR Spectroscopy: In ¹H-NMR (typically run in DMSO-d₆ due to the polarity of the carboxylic acid), the C2-bromine causes a distinct downfield shift of the adjacent C3 and C4 aromatic protons. The carboxylic acid proton will appear as a broad singlet >12 ppm, which exchanges out upon the addition of D₂O.
References
- Appchem. "2-Bromoquinoline-7-carboxylic acid | 1785591-95-8 | C10H6BrNO2". Appchemical.com.
- ChemicalBook. "2-Bromoquinoline CAS#: 2005-43-8". ChemicalBook.com.
- MDPI. "Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors". MDPI.com.
- Sapphire Bioscience. "2-Bromoquinoline-7-carboxylic acid". Sapphirebioscience.com.
